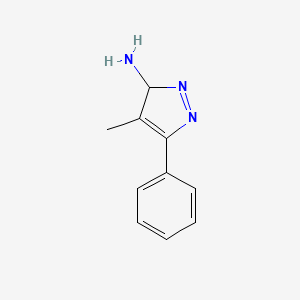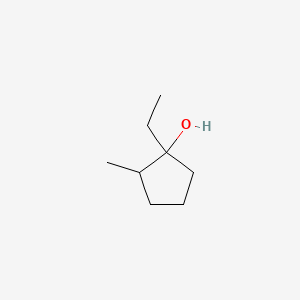![molecular formula C11H13BO3 B13154175 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one](/img/structure/B13154175.png)
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one is a compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring
準備方法
The synthesis of 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one involves its role as a phosphodiesterase 4 (PDE4) inhibitor . By inhibiting PDE4, the compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP within cells. This elevation in cAMP levels results in the suppression of inflammatory cytokines, thereby exerting its anti-inflammatory effects.
類似化合物との比較
Similar compounds to 4-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)butan-2-one include:
Crisaborole: Another benzoxaborole that is also a PDE4 inhibitor and is used in the treatment of atopic dermatitis.
AN2728: A phenoxy benzoxaborole with potent anti-inflammatory activity.
The uniqueness of this compound lies in its specific structure, which allows for targeted inhibition of PDE4, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C11H13BO3 |
|---|---|
分子量 |
204.03 g/mol |
IUPAC名 |
4-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)butan-2-one |
InChI |
InChI=1S/C11H13BO3/c1-8(13)5-6-9-3-2-4-10-7-15-12(14)11(9)10/h2-4,14H,5-7H2,1H3 |
InChIキー |
ZOOJQYCVAVDDQO-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC=C2CCC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)




![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)






